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Cat. No.: B025382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (R)-morpholine-3-
carboxylic acid, a constrained non-proteinogenic amino acid, in the design and synthesis of

peptidomimetics. Incorporating this scaffold can impart valuable structural and physicochemical

properties to peptide-based molecules, offering potential advantages in drug discovery and

development.

Application Notes
Introduction to Constrained Peptidomimetics
Peptides are crucial signaling molecules but are often poor drug candidates due to their

inherent flexibility, which leads to low receptor selectivity, and their susceptibility to proteolytic

degradation, resulting in poor metabolic stability. Peptidomimetics are designed to overcome

these limitations by mimicking the essential three-dimensional structure (pharmacophore) of a

natural peptide while exhibiting improved drug-like properties.[1] One effective strategy in

peptidomimetic design is the incorporation of conformationally constrained amino acids.[2]

These building blocks restrict the rotational freedom of the peptide backbone, locking it into a

specific, bioactive conformation. This can lead to enhanced binding affinity, increased receptor

selectivity, and improved stability against enzymatic degradation.[1]
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(R)-morpholine-3-carboxylic acid: A Versatile Scaffold
(R)-morpholine-3-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that serves

as a constrained surrogate for natural amino acids in a peptide sequence. The morpholine ring

introduces a rigid, sp³-rich scaffold that can significantly influence the secondary structure of a

peptide.[1] Its inclusion is a strategy to explore novel conformational spaces and improve the

pharmacokinetic profile of peptide leads. The synthesis of the enantiopure Fmoc-protected

building block has been established, making it fully compatible with standard solid-phase

peptide synthesis (SPPS) protocols.[2]

Key Advantages:

Conformational Rigidity: The morpholine ring restricts phi (φ) and psi (ψ) dihedral angles,

pre-organizing the peptide backbone into a defined conformation for target binding.

Metabolic Stability: The unnatural structure can enhance resistance to cleavage by

proteases.

Improved Pharmacokinetics: The morpholine moiety can favorably alter properties such as

solubility and membrane permeability.[3]

Synthetic Accessibility: The Fmoc-protected derivative is accessible and suitable for

automated peptide synthesis.[2]

Data Presentation
Representative Biological Activity Data
While specific biological activity data for peptides containing (R)-morpholine-3-carboxylic
acid is not extensively published, data from peptidomimetics incorporating structurally similar

constrained residues can serve as a valuable reference. The following table presents binding

affinity data for opioid peptide analogs where the proline residue was substituted with

piperidine-3-carboxylic acid (Nip), another cyclic, constrained amino acid. This illustrates the

potential for such modifications to yield high-affinity ligands.[4]

Table 1: Binding Affinities (Ki, nM) of Representative Opioid Peptidomimetics Containing a

Constrained Amino Acid.[4]
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Compound Sequence MOR Ki (nM) DOR Ki (nM) KOR Ki (nM)

Endomorphin-
2 (EM-2)

Tyr-Pro-Phe-
Phe-NH₂

0.34 1600 8100

[(R)-Nip²]EM-2
Tyr-(R)-Nip-Phe-

Phe-NH₂
0.16 150 4100

[(S)-Nip²]EM-2
Tyr-(S)-Nip-Phe-

Phe-NH₂
2.4 1500 19000

Data is for a related constrained residue (Nip) and serves as a representative example.

Expected Characterization Data for a Model Peptide
Following synthesis and purification, peptides are characterized to confirm their identity. High-

resolution mass spectrometry (HRMS) is used to verify the molecular weight. The table below

shows the calculated and expected observed mass for a hypothetical model tetrapeptide, Tyr-

(R)-Mca-Phe-Gly-NH₂, where Mca is (R)-morpholine-3-carboxylic acid.

Table 2: Mass Spectrometry Data for a Model Peptide.

Peptide Sequence Chemical Formula
Calculated
Monoisotopic Mass
(Da)

Observed Mass
[M+H]⁺ (Da)

| Tyr-(R)-Mca-Phe-Gly-NH₂ | C₂₅H₃₁N₅O₆ | 501.2274 | ~502.2347 |

Experimental Protocols
Synthesis of Fmoc-(R)-morpholine-3-carboxylic acid
Building Block
This protocol is based on the synthetic route described by Lenci et al., which involves a five-

step process starting from serine methyl ester.[2]

Reductive Amination: React (R)-serine methyl ester with dimethoxyacetaldehyde in the

presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine.
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Intramolecular Acetalization: Treat the product with an acid catalyst to promote cyclization,

forming the morpholine ring structure.

Elimination: Induce the elimination of the anomeric methoxy group to form a double bond

within the ring.

Hydrogenation: Reduce the double bond via catalytic hydrogenation (e.g., H₂, Pd/C) to yield

the saturated morpholine ring.

Ester Hydrolysis & Fmoc Protection: Hydrolyze the methyl ester under basic conditions,

followed by protection of the secondary amine with Fmoc-OSu to yield the final Fmoc-(R)-
morpholine-3-carboxylic acid building block.

Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-(R)-morpholine-3-carboxylic acid
into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin (for a C-

terminal amide).[5][6]

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (including Fmoc-(R)-morpholine-3-carboxylic acid)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM)

Deprotection solution: 20% (v/v) piperidine in DMF

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HCTU

Base: N,N-Diisopropylethylamine (DIPEA)

Washing solvents: DMF, DCM, Methanol (MeOH)
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Cold diethyl ether

Procedure:

Resin Preparation:

Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted peptide synthesis vessel.

Swell the resin in DMF for 30-60 minutes. Drain the solvent.

Initial Fmoc Deprotection:

Add the 20% piperidine/DMF solution to the resin.

Agitate for 3 minutes, then drain.

Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[7]

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

First Amino Acid Coupling (Standard AA):

In a separate vial, pre-activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 4 eq.) with

HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

Add the activated amino acid solution to the resin.

Agitate for 1-2 hours at room temperature.

Drain and wash the resin with DMF (3x) and DCM (3x).

(Optional) Perform a Kaiser test to confirm complete coupling.

Chain Elongation (Iterative Cycles):

Fmoc Deprotection: Repeat step 2.
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Amino Acid Coupling: Repeat step 3 with the next amino acid in the sequence.

Incorporation of Fmoc-(R)-morpholine-3-carboxylic acid:

Following the deprotection of the N-terminal amine of the preceding residue, prepare the

coupling solution for the constrained amino acid.

Pre-activate Fmoc-(R)-morpholine-3-carboxylic acid (4 eq.) with HBTU (3.9 eq.) and

DIPEA (8 eq.) in DMF.

Add the activated solution to the resin and agitate. Due to potential steric hindrance, a

longer coupling time (e.g., 4 hours) or a double coupling may be necessary.

After coupling, wash the resin thoroughly as described above.

Final Deprotection:

After the final amino acid has been coupled, perform a final deprotection step by repeating

step 2.

Cleavage and Deprotection:

Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the vessel.

Agitate at room temperature for 2-3 hours.

Filter the solution to separate the resin, collecting the filtrate into a centrifuge tube.

Wash the resin twice with additional TFA, combining the filtrates.

Peptide Precipitation and Purification:

Add the TFA filtrate dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A

white precipitate should form.

Centrifuge the mixture (e.g., 4000 rpm, 5 min), decant the ether.
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Wash the peptide pellet twice more with cold ether.

Dry the crude peptide pellet under vacuum.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).[8]

Confirm the identity and purity of the final product using LC-MS and analytical HPLC.
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Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
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Caption: Representative GPCR signaling pathway for a peptidomimetic agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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